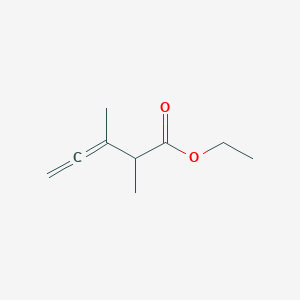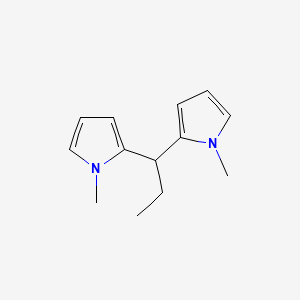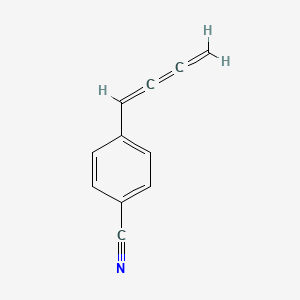![molecular formula C12H15FN2O3 B14196686 {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 918900-48-8](/img/structure/B14196686.png)
{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol is a chiral compound featuring a pyrrolidine ring substituted with a fluorinated nitrophenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Fluorinated Nitrophenyl Group: The fluorinated nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated nitrobenzene derivative reacts with the pyrrolidine ring.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer improved efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorinated nitrophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorinated and nitro-substituted aromatic rings on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs. Its structural features may impart desirable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. The fluorinated nitrophenyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2S)-1-[(2-Fluoro-4-nitrophenyl)methyl]pyrrolidin-2-yl}methanol
- **(2S)-1-[(2-Fluoro-3-nitrophenyl)methyl]pyrrolidin-2-yl}methanol
- **(2S)-1-[(2-Fluoro-6-nitrophenyl)methyl]pyrrolidin-2-yl}methanol
Uniqueness
The unique combination of a fluorinated nitrophenyl group and a hydroxymethyl group in {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918900-48-8 |
|---|---|
Formule moléculaire |
C12H15FN2O3 |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
[(2S)-1-[(2-fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H15FN2O3/c13-12-4-3-10(15(17)18)6-9(12)7-14-5-1-2-11(14)8-16/h3-4,6,11,16H,1-2,5,7-8H2/t11-/m0/s1 |
Clé InChI |
MROBCSNWAHVXFL-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F)CO |
SMILES canonique |
C1CC(N(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)



![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)


![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)

![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)

